Cas no 224627-26-3 ((R)-2-benzyl 1-tert-butyl 4-oxopyrrolidine-1,2-dicarboxylate)

(R)-2-benzyl 1-tert-butyl 4-oxopyrrolidine-1,2-dicarboxylate is a chiral pyrrolidinone derivative commonly employed as a versatile intermediate in organic synthesis and pharmaceutical research. Its key advantages include a rigid, functionalized pyrrolidine scaffold, which facilitates stereoselective transformations, and the presence of orthogonal protecting groups (benzyl and tert-butyl) that allow selective deprotection for further derivatization. The compound’s high enantiopurity makes it valuable for asymmetric synthesis, particularly in the preparation of bioactive molecules such as protease inhibitors or peptidomimetics. Its stability under standard conditions and compatibility with a range of reaction conditions further enhance its utility in multistep synthetic routes.
(R)-2-benzyl 1-tert-butyl 4-oxopyrrolidine-1,2-dicarboxylate structure
224627-26-3 structure
Product Name:(R)-2-benzyl 1-tert-butyl 4-oxopyrrolidine-1,2-dicarboxylate
CAS No:224627-26-3
MF:C17H21NO5
MW:319.352345228195
MDL:MFCD18252787
CID:4641488
PubChem ID:53946724
Update Time:2025-06-11

(R)-2-benzyl 1-tert-butyl 4-oxopyrrolidine-1,2-dicarboxylate Chemical and Physical Properties

Names and Identifiers

    • 1-Boc-4-oxo-D-proline benzyl ester
    • (R)-2-benzyl 1-tert-butyl 4-oxopyrrolidine-1,2-dicarboxylate(WX191546)
    • (R)-2-benzyl 1-tert-butyl 4-oxopyrrolidine-1,2-dicarboxylate*
    • 1,2-Pyrrolidinedicarboxylic acid, 4-oxo-, 1-(1,1-dimethylethyl) 2-(phenylmethyl) ester, (2R)-
    • HY-W053827
    • 2-O-benzyl 1-O-tert-butyl (2R)-4-oxopyrrolidine-1,2-dicarboxylate
    • SCHEMBL6787776
    • AKOS037646830
    • 224627-26-3
    • W15288
    • AS-71085
    • 2-benzyl 1-tert-butyl (2R)-4-oxopyrrolidine-1,2-dicarboxylate
    • (R)-2-benzyl 1-tert-butyl 4-oxopyrrolidine-1,2-dicarboxylate
    • ZIA62726
    • CS-0046925
    • 1-Boc-4-oxo-D-prolinebenzylester
    • MDL: MFCD18252787
    • Inchi: 1S/C17H21NO5/c1-17(2,3)23-16(21)18-10-13(19)9-14(18)15(20)22-11-12-7-5-4-6-8-12/h4-8,14H,9-11H2,1-3H3/t14-/m1/s1
    • InChI Key: JBOGNSRGCLEJEM-CQSZACIVSA-N
    • SMILES: N1(C(OC(C)(C)C)=O)CC(=O)C[C@@H]1C(OCC1=CC=CC=C1)=O

Computed Properties

  • Exact Mass: 319.14197277g/mol
  • Monoisotopic Mass: 319.14197277g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 5
  • Heavy Atom Count: 23
  • Rotatable Bond Count: 6
  • Complexity: 462
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 1
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2.1
  • Topological Polar Surface Area: 72.9Ų

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Additional information on (R)-2-benzyl 1-tert-butyl 4-oxopyrrolidine-1,2-dicarboxylate

Comprehensive Overview of (R)-2-benzyl 1-tert-butyl 4-oxopyrrolidine-1,2-dicarboxylate (CAS No. 224627-26-3)

(R)-2-benzyl 1-tert-butyl 4-oxopyrrolidine-1,2-dicarboxylate (CAS No. 224627-26-3) is a chiral pyrrolidine derivative widely utilized in pharmaceutical synthesis and organic chemistry research. This compound belongs to the class of pyrrolidine carboxylates, which are pivotal intermediates in the development of bioactive molecules. Its unique stereochemistry, marked by the (R)-configuration, makes it particularly valuable for asymmetric synthesis and drug discovery programs targeting enantioselective pathways.

The molecular structure of (R)-2-benzyl 1-tert-butyl 4-oxopyrrolidine-1,2-dicarboxylate features a 4-oxopyrrolidine core, a benzyl ester group at the 2-position, and a tert-butyl ester at the 1-position. This arrangement enhances its reactivity in nucleophilic substitutions and cyclization reactions, which are critical for constructing complex heterocycles. Researchers frequently employ this compound in the synthesis of proline analogs and peptidomimetics, addressing growing demand in neurodegenerative disease and oncology research.

Recent trends in organic chemistry highlight the importance of chiral building blocks like CAS No. 224627-26-3. With the rise of AI-driven drug design, queries such as "chiral pyrrolidine derivatives for drug discovery" and "enantioselective synthesis techniques" have surged. This compound’s compatibility with catalytic asymmetric hydrogenation aligns with industry efforts to streamline green chemistry processes, reducing waste and improving atom economy.

Analytical characterization of (R)-2-benzyl 1-tert-butyl 4-oxopyrrolidine-1,2-dicarboxylate typically involves HPLC, NMR, and mass spectrometry to verify purity and stereochemical integrity. Its stability under inert conditions makes it suitable for long-term storage, though precautions against moisture are recommended. The tert-butyl protecting group in its structure facilitates selective deprotection strategies, a feature exploited in multi-step syntheses of N-heterocyclic scaffolds.

In the context of market demand, this compound caters to pharmaceutical companies focusing on kinase inhibitors and GPCR modulators. Search engine data reveals rising interest in "pyrrolidine-based API intermediates" and "CAS 224627-26-3 suppliers", reflecting its commercial relevance. Regulatory-compliant synthesis protocols for 224627-26-3 are frequently documented in patent literature, underscoring its role in proprietary drug development.

Future applications may expand into bioconjugation chemistry and PROTAC technology, where its bifunctional reactivity could enable targeted protein degradation. As sustainable chemistry gains traction, methodologies to recycle the tert-butyl dicarbonate byproduct during its production are under investigation, addressing environmental concerns while maintaining cost efficiency.

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